2-(Morpholin-4-yl)pyrimidine-4,5,6-triamine
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Overview
Description
4,5,6-Triamino-2-morpholino-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three amino groups and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-triamino-2-morpholino-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4,5,6-triamino-2-morpholino-pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Triamino-2-morpholino-pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,5,6-Triamino-2-morpholino-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6-triamino-2-morpholino-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in cell growth, differentiation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A related compound with three amino groups on the pyrimidine ring but without the morpholine substitution.
2,4,6-Triamino-5-pyrimidinecarbonitrile: Another similar compound with a nitrile group instead of the morpholine ring.
Uniqueness
4,5,6-Triamino-2-morpholino-pyrimidine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61604-24-8 |
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Molecular Formula |
C8H14N6O |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-morpholin-4-ylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C8H14N6O/c9-5-6(10)12-8(13-7(5)11)14-1-3-15-4-2-14/h1-4,9H2,(H4,10,11,12,13) |
InChI Key |
MODIWXTUGZOVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)N)N |
Origin of Product |
United States |
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